5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran
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Overview
Description
5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a 1,3-dioxane ring and a methoxyphenyl group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide typically involves the reaction of 5-(1,3-Dioxan-2-yl)-2-methoxyphenyl bromide with magnesium in the presence of anhydrous Tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is fully consumed.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides can be substituted by the Grignard reagent.
Electrophiles: Various electrophiles, including carbon dioxide and epoxides, react with the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Extended Carbon Chains: Formed from coupling reactions with organic halides.
Scientific Research Applications
5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- (1,3-Dioxolan-2-ylmethyl)magnesium bromide
- (1,3-Dioxan-2-yl)ethylzinc bromide
Uniqueness
5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide is unique due to its specific structure, which combines a 1,3-dioxane ring with a methoxyphenyl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;2-(4-methoxybenzene-5-id-1-yl)-1,3-dioxane;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O3.BrH.Mg/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11;;/h3-5,11H,2,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBOQOAMLKAGO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)C2OCCCO2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208855 |
Source
|
Record name | Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-32-1 |
Source
|
Record name | Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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